molecular formula C16H11ClOS B14345084 (Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one CAS No. 101001-09-6

(Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one

Cat. No.: B14345084
CAS No.: 101001-09-6
M. Wt: 286.8 g/mol
InChI Key: YSJUUWPEUQHPJQ-FMIVXFBMSA-N
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Description

(Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one is a synthetic organic compound that belongs to the class of benzothiopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2,3-dihydro-4H-1-benzothiopyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

4-chlorobenzaldehyde+2,3-dihydro-4H-1-benzothiopyran-4-oneNaOH/KOH, heatThis compound\text{4-chlorobenzaldehyde} + \text{2,3-dihydro-4H-1-benzothiopyran-4-one} \xrightarrow{\text{NaOH/KOH, heat}} \text{this compound} 4-chlorobenzaldehyde+2,3-dihydro-4H-1-benzothiopyran-4-oneNaOH/KOH, heat​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Substituted benzothiopyran derivatives.

Scientific Research Applications

(Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzothiopyran-4-one
  • (Z)-2,3-Dihydro-3-((4-nitrophenyl)methylene)-4H-1-benzothiopyran-4-one
  • (Z)-2,3-Dihydro-3-((4-fluorophenyl)methylene)-4H-1-benzothiopyran-4-one

Uniqueness

(Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

101001-09-6

Molecular Formula

C16H11ClOS

Molecular Weight

286.8 g/mol

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methylidene]thiochromen-4-one

InChI

InChI=1S/C16H11ClOS/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2/b12-9+

InChI Key

YSJUUWPEUQHPJQ-FMIVXFBMSA-N

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C3S1

Canonical SMILES

C1C(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3S1

Origin of Product

United States

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